![molecular formula C20H22N4O3 B2591714 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 939893-98-8](/img/structure/B2591714.png)
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is an organic compound notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's structure, characterized by its cyclopentyloxy and methoxyphenyl moieties, suggests a level of complexity and versatility that could be harnessed for numerous industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One commonly used method includes the reaction of 4-(cyclopentyloxy)-3-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, which yields an intermediate product. Subsequent cyclization and nitrile introduction steps are achieved through reactions involving hydrazine derivatives and appropriate nitrile donors under controlled conditions, typically in an inert atmosphere with precise temperature control.
Industrial Production Methods: : For industrial-scale production, batch or continuous flow reactors may be employed, optimizing yield and purity through refined control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and green chemistry approaches could further enhance production efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Involves the transformation of certain functional groups, such as converting methyl groups into carboxylic acids or aldehydes using oxidizing agents.
Reduction: : May involve the reduction of nitro or nitrile groups into amines under hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitutions on the aromatic ring can introduce different functional groups, further diversifying the compound's derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: : Nitrating mixtures for electrophilic aromatic substitution or Grignard reagents for nucleophilic aromatic substitution.
Major Products: : Depending on the reaction pathway, major products can include amides, substituted aromatic compounds, and reduced nitrogen-containing derivatives. Each product's formation is contingent on the specific reaction conditions and reagents employed.
Scientific Research Applications
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile finds applications in several domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules, serving as a building block for materials science research.
Biology: : Studied for its potential interactions with biological macromolecules, enabling insights into biochemical pathways.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of specialized polymers and materials due to its unique structural attributes.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves interactions with molecular targets such as enzymes or receptors. For instance, its structural features might enable it to inhibit specific enzymatic pathways by binding to active sites, thus modulating biological activities. These interactions can trigger signaling cascades, leading to therapeutic effects or other biological responses.
Comparison with Similar Compounds
In comparison to other similar compounds, 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
4-Amino-3-cyano-1H-pyrazole derivatives: : Known for their diverse pharmacological applications.
Cyclopentyloxy-substituted aromatics: : Studied for their chemical stability and potential use in material science.
Methoxyphenyl compounds: : Widely investigated for their bioactive properties.
Properties
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-11-17-18(14(10-21)19(22)27-20(17)24-23-11)12-7-8-15(16(9-12)25-2)26-13-5-3-4-6-13/h7-9,13,18H,3-6,22H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLIPGJFKHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
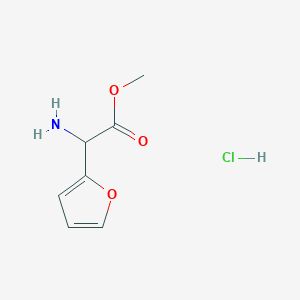
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide](/img/structure/B2591633.png)
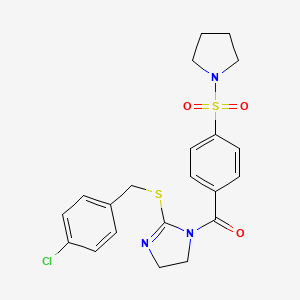
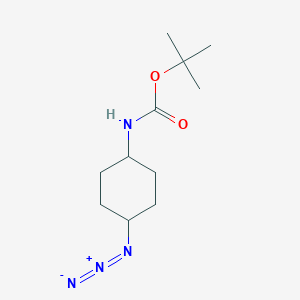
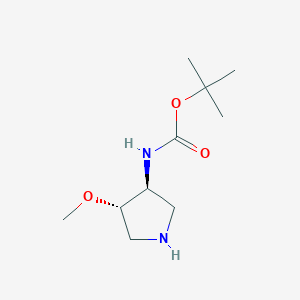

![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
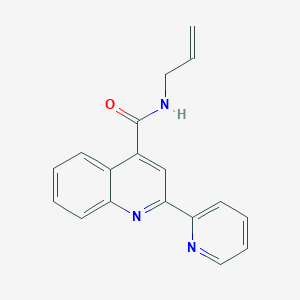
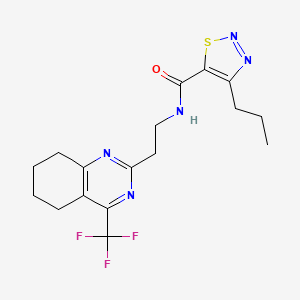
![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)
![1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
